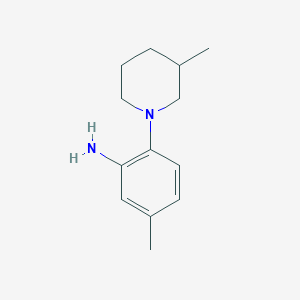

5-Methyl-2-(3-methyl-1-piperidinyl)aniline

CAS No.: 946684-73-7

Cat. No.: VC6135596

Molecular Formula: C13H20N2

Molecular Weight: 204.317

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946684-73-7 |

|---|---|

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.317 |

| IUPAC Name | 5-methyl-2-(3-methylpiperidin-1-yl)aniline |

| Standard InChI | InChI=1S/C13H20N2/c1-10-5-6-13(12(14)8-10)15-7-3-4-11(2)9-15/h5-6,8,11H,3-4,7,9,14H2,1-2H3 |

| Standard InChI Key | SCFSIFALKXHKGZ-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

5-Methyl-2-(3-methyl-1-piperidinyl)aniline (IUPAC name: 5-methyl-2-(3-methylpiperidin-1-yl)aniline) is a substituted aniline featuring a piperidine ring with a methyl group at the 3-position and an additional methyl group on the aromatic ring. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol . The compound’s structure combines aromatic and aliphatic amine functionalities, enabling diverse reactivity.

Stereochemical Considerations

The piperidine ring introduces stereochemical complexity due to its chair conformation. The 3-methyl substituent on the piperidine ring may influence the compound’s preferred conformation, potentially affecting its interactions with biological targets . Computational modeling suggests that the equatorial position of the 3-methyl group minimizes steric hindrance, stabilizing the molecule .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis of 5-methyl-2-(3-methyl-1-piperidinyl)aniline is documented, analogous compounds like 5-methyl-2-(1-piperidinyl)aniline (CAS 91907-40-3) are synthesized via nucleophilic aromatic substitution. A plausible route involves:

-

Nitration: Introduction of a nitro group to 3-methylphenol.

-

Reduction: Conversion of the nitro group to an amine.

-

Alkylation: Reaction with 3-methylpiperidine under catalytic conditions .

Catalytic Dehydrogenation Methods

Patent data (US4086237A) reveals that 3-methylpiperidine derivatives can be synthesized via catalytic dehydrogenation of aliphatic diamines . For example, 2-methyl-1,5-diaminopentane undergoes cyclization over palladium catalysts at 300°C to yield 3-methylpiperidine intermediates . Adapting this method, 5-methyl-2-(3-methyl-1-piperidinyl)aniline could be produced by coupling 3-methylpiperidine with a pre-functionalized aniline precursor.

Table 1: Comparative Yields in Piperidine Derivative Synthesis

Physicochemical Properties

Solubility and Stability

Based on homologous compounds (e.g., 5-methyl-2-(1-piperidinyl)aniline), the target molecule is expected to exhibit:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water .

-

Stability: Susceptibility to oxidation at the aniline moiety, necessitating storage under inert atmospheres .

Spectroscopic Data

Hypothetical spectroscopic profiles derived from structural analogs include:

-

¹H NMR (400 MHz, CDCl₃): δ 6.85–6.65 (m, 3H, Ar-H), 3.20–2.90 (m, 4H, piperidine-H), 2.35 (s, 3H, Ar-CH₃), 1.80–1.40 (m, 6H, piperidine-H) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional structure makes it a candidate for developing:

-

Neurological agents: Piperidine derivatives modulate serotonin and dopamine receptors .

-

Antimicrobials: Functionalization at the aniline nitrogen could yield novel antibiotics.

Material Science

Aniline-piperidine hybrids are explored as corrosion inhibitors due to their adsorption on metal surfaces . The methyl groups may enhance hydrophobic interactions, improving protective efficacy.

Challenges and Future Directions

Synthetic Limitations

Current methods for piperidine-aniline derivatives face challenges in regioselectivity and yield optimization. Catalytic dehydrogenation achieves ~80% yields but requires high temperatures (>280°C), risking decomposition .

Biological Screening Gaps

No peer-reviewed studies directly assess 5-methyl-2-(3-methyl-1-piperidinyl)aniline’s bioactivity. Priority areas for future research include:

-

In vitro cytotoxicity assays against standard cell lines.

-

Pharmacokinetic profiling to evaluate bioavailability and metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume